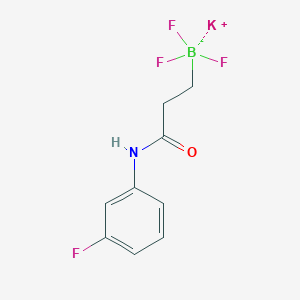

![molecular formula C12H11FN2O4 B1408633 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 1239843-07-2](/img/structure/B1408633.png)

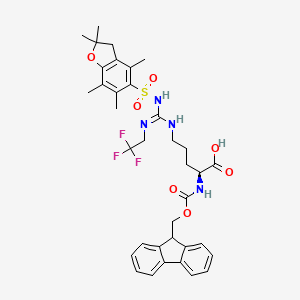

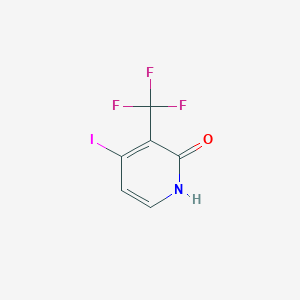

3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Vue d'ensemble

Description

The compound “3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid” is a potent and selective agonist for the long chain free fatty acid (LCFA) receptor 4 (FFA4; previously G protein-coupled receptor 120, or GPR120) .

Molecular Structure Analysis

The molecular formula of the compound is C10H11FO3 . The InChI representation isInChI=1S/C10H11FO3/c1-14-9-4-2-7 (6-8 (9)11)3-5-10 (12)13/h2,4,6H,3,5H2,1H3, (H,12,13) . The Canonical SMILES representation is COC1=C (C=C (C=C1)CCC (=O)O)F . Physical And Chemical Properties Analysis

The compound has a molecular weight of 198.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound is 198.06922237 g/mol . The topological polar surface area is 46.5 Ų . The compound has a heavy atom count of 14 .Applications De Recherche Scientifique

1. Radiopharmaceutical Applications

The compound 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid ([11C]CS1P1), closely related to the mentioned chemical, is used in PET imaging of the sphingosine-1 phosphate receptor 1 (S1P1). It is synthesized using a two-step-one-pot procedure and has been validated under current Good Manufacturing Practices for human use in investigational studies (Luo et al., 2019).

2. Optoelectronics

1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl have been synthesized and characterized for their nonlinear optical properties. These compounds, specifically compound 4a containing Bromine, display potential as optical limiters, useful in the field of optoelectronics (Chandrakantha et al., 2011).

3. Insecticidal Activity

Some 1,3,4-oxadiazoles with the phenoxyfluorophenyl group, related to the compound , have been synthesized and tested for their insecticidal activity against certain crop pests, although they showed low effectiveness (Mohan et al., 2004).

4. Topical Application for Visual Impairment

1,2,4-oxadiazol-5-yl-acetic acids, similar in structure to the mentioned compound, have been synthesized and shown potent topical activity in a rat model for visual impairment, specifically in preventing cataract development (La Motta et al., 2008).

5. Antimicrobial and Antioxidant Applications

Derivatives of 1,3,4-oxadiazole incorporating a 3-fluoro-4-methoxyphenyl moiety have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these compounds displayed significant antimicrobial and potent antioxidant activities (Dinesha et al., 2014).

6. Anti-Inflammatory and Analgesic Properties

A series of 1,2,4- and 1,3,4-oxadiazole derivatives, again incorporating the 3-fluoro-4-methoxyphenyl moiety, have demonstrated good anti-inflammatory and significant analgesic activities in vivo. These compounds were evaluated in the carrageenan-induced rat paw edema test and the tail flick test, respectively (Dinesha et al., 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O4/c1-18-9-3-2-7(6-8(9)13)12-14-10(19-15-12)4-5-11(16)17/h2-3,6H,4-5H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGYAFFCZMDYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B1408569.png)